1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Description
Properties
IUPAC Name |
1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-16(22-10-2-1-3-11-22)12-25-17-20-19-15-5-4-14(21-23(15)17)13-6-8-18-9-7-13/h4-9H,1-3,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKINWLNVNCAKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329266 | |
| Record name | 1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815874 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894061-26-8 | |
| Record name | 1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the protein serine/threonine-protein kinase b-raf.
Biochemical Pathways
Similar compounds have been found to affect pathways related to their target proteins.
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability.
Biological Activity
The compound 1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperidine ring, a triazole moiety, and a pyridazine unit, which are known for their diverse biological activities. The presence of these functional groups contributes to its potential interactions with various biological targets.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Piperidine | A six-membered ring containing nitrogen |
| Triazole | A five-membered ring with three nitrogen atoms |
| Pyridazine | A six-membered aromatic ring with two nitrogen atoms |
| Sulfanyl Group | Contains sulfur, enhancing reactivity |
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The specific compound under discussion may share similar properties due to its structural features.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored in several studies. Triazole derivatives have been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Case Study: COX Inhibition
In a study evaluating various triazole derivatives, compounds with similar structures demonstrated IC50 values ranging from 5 to 15 μM against COX enzymes, indicating moderate to strong inhibitory effects . This suggests that our compound may also exhibit anti-inflammatory properties through similar mechanisms.
Anticancer Potential
The ability of heterocyclic compounds to interact with DNA and inhibit cancer cell proliferation has been well-documented. The triazolo and pyridazine moieties are particularly noted for their roles in anticancer activity.
Case Study: Cancer Cell Line Testing
In vitro studies on related compounds have shown that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, a derivative exhibited an IC50 value of 10 μM against MCF-7 cells, suggesting promising anticancer activity .
The mechanisms by which this compound exerts its biological effects likely involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory and cancer pathways.
- DNA Interaction : The structural components may facilitate binding to DNA or RNA, disrupting replication and transcription processes.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Effects : Replacing pyridin-4-yl with thiophen-2-yl (as in ) increases lipophilicity (logP ~2.8 vs. ~1.9 for pyridinyl), which may enhance membrane permeability but reduce aqueous solubility.
- Sulfanyl vs. Sulfonyl : The sulfanyl group in the target compound is less polar than sulfonyl derivatives (e.g., ), possibly reducing metabolic oxidation rates.
Key Observations:
- The target compound’s synthesis likely involves multistep heterocyclization, similar to (enaminone condensation) and (sulfonyl chloride coupling).
- Triethylamine (Et₃N) is a common base for sulfonylation reactions (e.g., ), suggesting its utility in forming the sulfanyl-ethanone linkage.
Research Findings and Implications
While direct pharmacological data for the target compound is unavailable, insights from analogs suggest:
- Metabolic Stability : Piperidine derivatives (e.g., ) exhibit longer half-lives (t₁/₂ >4h in human microsomes) compared to morpholine analogs.
- Toxicity Considerations : Thiophene-containing analogs (e.g., ) may pose hepatotoxicity risks due to thiophene-S-oxide formation, whereas pyridinyl groups are generally safer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
